5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid
Overview
Description
(S)-4-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-butyric acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is of significant interest in the field of organic chemistry and biochemistry due to its applications in peptide synthesis and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-butyric acid typically involves the following steps:
Fmoc Protection: The amino acid is first protected by reacting with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction forms the Fmoc-protected amino acid.
Coupling Reaction: The Fmoc-protected amino acid is then coupled with the desired carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group can be removed using a base like piperidine, yielding the final product.
Industrial Production Methods
Industrial production of (S)-4-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-butyric acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-butyric acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to yield the free amino acid.
Coupling Reactions: The compound can be coupled with other amino acids or carboxylic acids to form peptides or other derivatives.
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl, sodium carbonate, triethylamine.
Coupling Reaction: DCC or DIC, DMAP.
Deprotection: Piperidine.
Major Products Formed
Fmoc-Protected Amino Acids: Intermediate products in peptide synthesis.
Peptides: Formed by coupling with other amino acids.
Free Amino Acids: Obtained after deprotection of the Fmoc group.
Scientific Research Applications
(S)-4-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-butyric acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research purposes.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biochemical Studies: Used in studies involving protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Mechanism of Action
The mechanism of action of (S)-4-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-butyric acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides or other derivatives. The compound does not have a specific molecular target or pathway, as its primary function is to serve as a building block in synthetic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(9H-Fluoren-9-ylmethoxycarbonyl-amino)-4-(allyloxy)-4-oxobutanoic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
(S)-2-(9H-Fluoren-9-ylmethoxycarbonyl-amino)-4-methoxybutanoic acid: A similar compound with a methoxy group instead of a carbamoyl group.
Uniqueness
(S)-4-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-butyric acid is unique due to the presence of the carbamoyl group, which can influence its reactivity and interactions in synthetic processes. This makes it a valuable compound in the synthesis of specific peptides and derivatives that require this functional group.
Properties
IUPAC Name |
5-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c21-18(23)9-12(10-19(24)25)22-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJWRJHJFIBTBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152597 | |
Record name | 5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-36-3 | |
Record name | 5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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